3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound classified as a triazole derivative, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound features a propanoic acid moiety linked to a dimethyl-substituted triazole ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's structure allows for diverse interactions with biological targets, making it a valuable research tool.
The compound is identified by the Chemical Abstracts Service (CAS) number 1225439-19-9. It falls under the category of organic compounds known as triazoles, which are noted for their role in pharmaceuticals and agrochemicals due to their biological activity and stability. Triazoles can act as enzyme inhibitors and have applications in treating various diseases, including fungal infections and certain cancers .
The synthesis of 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid is commonly achieved through 1,3-dipolar cycloaddition, also referred to as the "click" reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity and yields the desired triazole derivative effectively.
The molecular formula of 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid is , with a molecular weight of approximately 170.18 g/mol. Its structure consists of:
CC(C(=O)O)N1C=CN=N1InChI=1S/C7H10N4O2/c1-5(6(8)10)9-4-3-11-12(9)2/h4H,1-2H3,(H,8,10)This representation highlights the connectivity of atoms within the molecule and provides insight into its chemical behavior .
3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid can participate in several chemical reactions:
The mechanism of action for 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors:
The melting point and boiling point data are not universally specified but can be determined through experimental methods or literature references .
3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid finds applications across various scientific fields:
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9